4-(2-Trifluoromethylbenzoyl)isoquinoline is a synthetic compound characterized by its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 301.27 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity and influence the physicochemical properties of organic molecules.
This compound can be synthesized through various organic reactions involving isoquinoline derivatives and trifluoromethylbenzoyl moieties. Its synthesis typically involves methods that allow for the incorporation of trifluoromethyl groups into isoquinoline frameworks, which are prevalent in bioactive compounds.
4-(2-Trifluoromethylbenzoyl)isoquinoline belongs to the class of heterocyclic compounds, specifically isoquinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. Its classification as a fluorinated compound adds to its significance in pharmaceutical chemistry due to the unique properties imparted by fluorine.
The synthesis of 4-(2-Trifluoromethylbenzoyl)isoquinoline generally involves several key methodologies:
The three-dimensional structure allows for insights into its electronic properties and potential interactions with biological targets. Computational modeling can be utilized to predict its behavior in various environments.
4-(2-Trifluoromethylbenzoyl)isoquinoline can participate in several chemical reactions, including:
Understanding the reaction pathways and mechanisms involved is crucial for optimizing synthesis and enhancing yields. Studies often focus on the regioselectivity and stereochemistry of these reactions.
The mechanism of action for 4-(2-Trifluoromethylbenzoyl)isoquinoline in biological systems may involve interaction with specific protein targets or pathways associated with disease processes, particularly in cancer research. Its fluorinated structure could enhance binding affinity due to increased lipophilicity and altered electronic properties.
Research has shown that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that 4-(2-Trifluoromethylbenzoyl)isoquinoline may also possess similar bioactivity .
4-(2-Trifluoromethylbenzoyl)isoquinoline has potential applications in:
Isoquinoline, a benzopyridine bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological profile. This nucleus serves as the foundational structure for over 2,500 naturally occurring alkaloids, including berberine (antimicrobial), papaverine (vasodilator), and morphine (analgesic) [2] . The planar aromatic system enables π-π stacking interactions with biological targets, while the basic nitrogen atom facilitates hydrogen bonding and protonation-dependent solubility modulation. Modern drug discovery exploits these features to design synthetic isoquinoline derivatives targeting diverse therapeutic areas.
Recent advances highlight the scaffold’s significance in oncology, exemplified by noscapine derivatives inducing microtubule disruption and apoptosis in leukemia cells [2]. Additionally, tetrahydroisoquinoline (THIQ) frameworks demonstrate potent central nervous system activity, though some endogenous TIQs like N-methyl-(R)-salsolinol exhibit neurotoxic properties implicated in Parkinson’s pathology [5]. Isoquinoline’s synthetic flexibility allows strategic substitutions at C-1, C-3, C-4, and N-2 positions, enabling tailored bioactivity profiles. Transition-metal-catalyzed methodologies, such as palladium-mediated cascade cyclizations, have expanded access to complex derivatives like imidazo[2,1-a]isoquinolines and selenated analogs with enhanced target specificity [2].
Table 1: Pharmacologically Active Isoquinoline Derivatives | Compound | Structural Features | Key Biological Activities |
---|---|---|---|
Berberine | 5,6-Dihydrodibenzo[a,g]quinolizinium | Antimicrobial, antihyperglycemic | |
Papaverine | 1-(3,4-Dimethoxybenzyl)isoquinoline | Vasodilation, phosphodiesterase inhibition | |
Noscapine | 4-Methoxy-6-methyl-5,6-dehydroisoquinoline | Microtubule modulation, antitumor | |
Salsolinol | 1-Methyl-6,7-dihydroxy-THIQ | Neurotoxic/neuroprotective duality | |
4-Aroylisoquinolines | C-4 benzoyl substitution | IAP inhibition, tubulin binding | [2] [5] |
The trifluoromethyl (-CF₃) group constitutes a critical pharmacophore in contemporary drug design, imparting unique physicochemical properties that enhance therapeutic potential. This fluorine-rich moiety exhibits strong electron-withdrawing effects (σₚ = 0.54, π = 0.86), modifying electron distribution in aromatic systems and influencing molecular dipole moments [6] . The -CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, thereby prolonging biological half-lives. Its high lipid solubility (π≈0.9) improves membrane permeability, while the compact steric profile (van der Waals volume ≈ 38 ų) minimizes conformational disruption.
In kinase inhibitors like MU380, -CF₃ substitution reduces N-dealkylation susceptibility compared to methyl analogs [7]. For isoquinoline derivatives, -CF₃ positioning significantly modulates target engagement: ortho-substituted benzoyl groups induce steric constraints favoring selective binding to tubulin’s colchicine site, while meta-substitution optimizes hydrophobic pocket occupancy in IAP BIR domains [4] [6]. Quantum mechanical analyses reveal that 2-trifluoromethylbenzoyl-isoquinoline exhibits a 15% greater dipole moment than its non-fluorinated analog, enhancing electrostatic complementarity with polarized protein subsites [4].
Table 2: Impact of Trifluoromethyl Substitution Patterns on Drug Properties | Position | Electrostatic Potential | Lipophilicity (Log P) | Biological Consequence |
---|---|---|---|---|
Ortho | High positive charge density near carbonyl | +0.7 vs para | Enhanced tubulin binding affinity | |
Meta | Delocalized negative charge | +0.5 vs para | Optimized IAP BIR domain interaction | |
Para | Symmetric charge distribution | Baseline | Reduced steric specificity | [4] [6] [7] |
4-(2-Trifluoromethylbenzoyl)isoquinoline (CAS 1187171-58-9) represents a strategically designed hybrid molecule merging the isoquinoline core’s target versatility with the physicochemical advantages of ortho-trifluoromethylbenzoyl substitution. This configuration positions the -CF₃ group ortho to the carbonyl linkage, creating a 120° dihedral angle that projects the trifluoromethyl moiety perpendicular to the benzoyl plane [4]. This spatial arrangement provides three key advantages: (1) steric blockade of metabolic sites on the benzoyl ring, (2) optimal hydrophobic contact with deep binding pockets (e.g., tubulin’s T7 site), and (3) induction of conformational strain enhancing target selectivity over off-target proteins [3] [4].
The compound’s design leverages fragment-based drug discovery (FBDD) principles, where the isoquinoline core acts as a "hinge binder" for ATP pockets in kinases, while the 2-trifluoromethylbenzoyl fragment occupies adjacent hydrophobic regions [3]. Biochemical studies confirm nanomolar-level inhibition of IAP proteins when disubstituted isoquinolines incorporate this pharmacophore, with apoptosis induction observed at 7.65 µg/mL (25.4 µM) in SKOV3 ovarian cancer cells [6]. Molecular modeling predicts a binding energy of -9.2 kcal/mol for this compound complexed with XIAP BIR2 domain, superior to mono-substituted analogs (-6.8 kcal/mol) [6]. These attributes position 4-(2-trifluoromethylbenzoyl)isoquinoline as a promising lead for targeted oncotherapies and mechanistic probe for protein interaction studies.
Table 3: Key Chemical and Biochemical Properties of 4-(2-Trifluoromethylbenzoyl)isoquinoline | Property | Value | Method/Reference |
---|---|---|---|
CAS Registry Number | 1187171-58-9 | Chemical registry | |
Molecular Formula | C₁₇H₁₀F₃NO | Elemental analysis | |
Molecular Weight | 301.26 g/mol | Mass spectrometry | |
IUPAC Name | Isoquinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone | Nomenclature rules | |
XLogP3 | 3.98 | Computational prediction | |
Hydrogen Bond Acceptors | 3 | Molecular topology | |
Rotatable Bonds | 2 | Molecular topology | [1] [4] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3